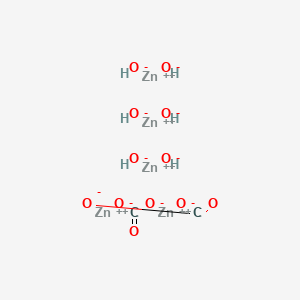

碱式碳酸锌

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Zinc carbonate, basic, also known as zinc hydroxide carbonate, is an inorganic compound with the formula Zn₅(CO₃)₂(OH)₆. It is a white, odorless crystalline powder that is insoluble in water but soluble in acids and alkalis. This compound is commonly found in nature as the mineral hydrozincite and is used in various industrial and scientific applications due to its unique properties .

科学研究应用

Basic zinc carbonate has a wide range of applications in scientific research:

作用机制

Target of Action

Basic zinc carbonate primarily targets zinc transporters in various biological systems . These transporters are responsible for the uptake and release of zinc ions (Zn2+) across biological membranes, maintaining intracellular and intra-organellar Zn2+ homeostasis .

Mode of Action

The compound interacts with its targets through a series of conformational changes in the transporters, ensuring efficient Zn2+ transport . The histidine-rich loop shared by several zinc transporters plays a crucial role in this process, facilitating Zn2+ recruitment to the transmembrane Zn2+ binding site .

Biochemical Pathways

Zinc, an essential trace element, is critical for numerous biological functions, and its imbalance has been linked to a variety of pathologies, including cancer . Zinc is estimated to bind to around 3000 proteins in vivo, representing about 10% of the human proteome . Consequently, zinc assumes a pivotal position during numerous physiological processes, including cell cycle progression, immune functions, meiosis, and many other physiological procedures .

Pharmacokinetics

Basic zinc carbonate is a white solid that is insoluble in water . It exists in nature as the mineral smithsonite and is prepared by treating cold solutions of zinc sulfate with potassium bicarbonate . Upon warming, it converts to basic zinc carbonate . The compound’s ADME properties and their impact on bioavailability are largely influenced by these characteristics.

Result of Action

The compound’s action results in the formation of basic zinc carbonate by the absorption of carbon dioxide and water vapour by zinc oxide . The CO2 and water contents of the products vary according to the reacting conditions, but in all cases, a highly disordered basic zinc carbonate is formed, which shows an increase in order on ageing .

Action Environment

The formation of basic zinc carbonate is influenced by environmental factors such as gas pressures and reaction temperatures . Water pretreatment of the oxide has been found to influence the initial stages of the reaction . The compound’s action, efficacy, and stability are thus dependent on these environmental conditions.

生化分析

Biochemical Properties

Zinc carbonate, basic, is involved in several biochemical reactions, primarily due to its role as a source of zinc ions. Zinc ions are essential cofactors for over 300 enzymes, including carbonic anhydrase, alkaline phosphatase, and alcohol dehydrogenase . These enzymes rely on zinc ions for their catalytic activity. For instance, carbonic anhydrase, which catalyzes the reversible hydration of carbon dioxide, requires zinc ions to stabilize the transition state of the reaction . Additionally, zinc ions from zinc carbonate, basic, interact with various proteins, such as zinc finger proteins, which play crucial roles in DNA binding and gene regulation .

Cellular Effects

Zinc carbonate, basic, influences various cellular processes by providing zinc ions, which are vital for cell function. Zinc ions are involved in cell signaling pathways, gene expression, and cellular metabolism . For example, zinc ions can modulate the activity of protein kinases and phosphatases, thereby affecting signal transduction pathways . Furthermore, zinc ions are essential for the proper functioning of transcription factors, such as metal-responsive transcription factor-1 (MTF-1), which regulates the expression of genes involved in zinc homeostasis . Zinc carbonate, basic, also impacts cellular metabolism by serving as a cofactor for enzymes involved in glycolysis, the citric acid cycle, and lipid metabolism .

Molecular Mechanism

At the molecular level, zinc carbonate, basic, exerts its effects through the release of zinc ions, which can bind to various biomolecules. Zinc ions can coordinate with amino acid residues in enzyme active sites, stabilizing the enzyme-substrate complex and facilitating catalysis . Additionally, zinc ions can inhibit or activate enzymes by binding to allosteric sites, thereby modulating their activity . Zinc ions also influence gene expression by binding to zinc finger domains in transcription factors, enabling them to interact with DNA and regulate gene transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of zinc carbonate, basic, can change over time due to its stability and degradation properties. Zinc carbonate, basic, is relatively stable at ambient temperature but can degrade under acidic conditions, releasing zinc ions . Long-term studies have shown that zinc carbonate, basic, can have sustained effects on cellular function, including prolonged activation of zinc-dependent enzymes and sustained modulation of gene expression . In in vitro studies, the stability of zinc carbonate, basic, ensures a consistent supply of zinc ions, which is crucial for maintaining cellular processes .

Dosage Effects in Animal Models

The effects of zinc carbonate, basic, vary with different dosages in animal models. At low to moderate doses, zinc carbonate, basic, can enhance immune function, promote wound healing, and support normal growth and development . At high doses, zinc carbonate, basic, can lead to zinc toxicity, characterized by symptoms such as gastrointestinal distress, impaired immune function, and disruption of cellular homeostasis . Threshold effects have been observed, where the beneficial effects of zinc carbonate, basic, plateau at certain dosages, beyond which adverse effects become more pronounced .

Metabolic Pathways

Zinc carbonate, basic, is involved in several metabolic pathways, primarily through the provision of zinc ions. Zinc ions act as cofactors for enzymes involved in protein synthesis, lipid metabolism, and DNA replication . For instance, zinc ions are required for the activity of DNA polymerase and RNA polymerase, which are essential for DNA synthesis and repair . Additionally, zinc ions influence metabolic flux by modulating the activity of enzymes in glycolysis and the citric acid cycle . The presence of zinc ions from zinc carbonate, basic, can also affect metabolite levels, such as increasing the concentration of intermediates in lipid metabolism .

Transport and Distribution

Within cells and tissues, zinc carbonate, basic, is transported and distributed through various mechanisms. Zinc ions are taken up by cells via zinc transporters, such as the SLC30 (ZnT) and SLC39 (ZIP) families . These transporters regulate the influx and efflux of zinc ions, ensuring proper zinc homeostasis. Once inside the cell, zinc ions can bind to metallothioneins, which serve as storage proteins and regulate the availability of zinc ions for cellular processes . Zinc ions from zinc carbonate, basic, can also be transported to specific cellular compartments, such as the nucleus and mitochondria, where they play crucial roles in enzyme activity and gene regulation .

Subcellular Localization

The subcellular localization of zinc carbonate, basic, and its effects on activity or function are determined by the distribution of zinc ions within the cell. Zinc ions are predominantly found in the cytosol and nucleus, where they interact with various proteins and enzymes . In the nucleus, zinc ions are essential for the function of zinc finger transcription factors, which regulate gene expression . Additionally, zinc ions can be localized to the endoplasmic reticulum and Golgi apparatus, where they are involved in protein folding and secretion . The targeting of zinc ions to specific compartments is facilitated by post-translational modifications and the presence of targeting signals on zinc-binding proteins .

准备方法

Synthetic Routes and Reaction Conditions: Basic zinc carbonate can be synthesized through several methods:

Precipitation Method: This involves reacting zinc sulfate with sodium carbonate, resulting in the formation of zinc carbonate and sodium sulfate.

Carbonation Method: Carbon dioxide is passed through a solution of zinc salts, leading to the precipitation of zinc carbonate.

Hydrothermal Synthesis: This method uses high temperature and pressure to produce high-purity crystals of zinc carbonate.

Industrial Production Methods: In industrial settings, basic zinc carbonate is often produced by treating cold solutions of zinc sulfate with potassium bicarbonate. Upon warming, this converts to basic zinc carbonate . Another method involves the reaction of zinc oxide with ammonium hydrogencarbonate in an aqueous medium .

Types of Reactions:

- Decomposition: Basic zinc carbonate decomposes upon heating to form zinc oxide and carbon dioxide .

ZnCO3→ZnO+CO2

Reaction with Acids: It reacts with acids like hydrochloric acid to form zinc chloride and release carbon dioxide .ZnCO3+2HCl→ZnCl2+CO2+H2O

Common Reagents and Conditions:

Acids: Hydrochloric acid, sulfuric acid.

Conditions: Reactions typically occur at room temperature or slightly elevated temperatures.

Major Products:

Zinc Oxide: Formed through decomposition.

Zinc Chloride: Formed through reaction with hydrochloric acid.

相似化合物的比较

Calcium Carbonate (CaCO₃): Similar in structure but contains calcium instead of zinc.

Magnesium Carbonate (MgCO₃): Contains magnesium and has different solubility properties.

Copper Carbonate (CuCO₃): Contains copper and exhibits different chemical reactivity.

Uniqueness of Basic Zinc Carbonate:

Solubility: Unlike calcium carbonate, basic zinc carbonate is soluble in alkalis and acids.

Applications: It has unique applications in the synthesis of zinc-based compounds and in pharmaceutical formulations.

属性

CAS 编号 |

5263-02-5 |

|---|---|

分子式 |

CHO4Zn-3 |

分子量 |

142.4 g/mol |

IUPAC 名称 |

zinc;carbonate;hydroxide |

InChI |

InChI=1S/CH2O3.H2O.Zn/c2-1(3)4;;/h(H2,2,3,4);1H2;/p-3 |

InChI 键 |

PFBRLXQYBHQKKW-UHFFFAOYSA-K |

杂质 |

CADMIUM IS A MINOR CONSTITUENT OF SMITHSONITE. |

SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Zn+2].[Zn+2].[Zn+2].[Zn+2].[Zn+2] |

规范 SMILES |

C(=O)([O-])[O-].[OH-].[Zn] |

颜色/形态 |

WHITE RHOMBIC CRYSTALS WHITE, CRYSTALLINE POWDER RHOMBOHEDRAL STRUCTURE |

密度 |

4.398 at 68 °F (USCG, 1999) - Denser than water; will sink 4.4 g/cu cm |

熔点 |

Loses CO2 at 572 °F = 300 °F = 573.2 °F (USCG, 1999) |

| 12122-17-7 5263-02-5 |

|

物理描述 |

Zinc carbonate appears as a white crystalline solid or powder that is insoluble in water. The primary hazard is the threat posed to the environment. Immediate steps should be taken to limit its spread to the environment. Used in pharmaceuticals, to make other zinc compounds, as a feed additive. Other Solid; Dry Powder White solid; [Hawley] White odorless powder; [MSDSonline] |

Pictograms |

Irritant; Environmental Hazard |

溶解度 |

0.001 G/100 G OF WATER AT 15 °C; SOL IN DIL ACIDS, ALKALIES & SOLN OF AMMONIUM SALTS. INSOL IN AMMONIA, PYRIDINE & ACETONE Insol in alcohol |

同义词 |

zinc carbonate |

产品来源 |

United States |

Q1: What is the molecular formula of basic zinc carbonate?

A: Basic zinc carbonate exists in different forms, with one common form having the molecular formula Zn4CO3(OH)6·H2O. [, , , ]

Q2: What are the spectroscopic characteristics of basic zinc carbonate?

A: Infrared (IR) spectroscopy, X-ray diffraction (XRD), and Scanning Electron Microscopy (SEM) are common techniques used to characterize basic zinc carbonate. IR spectra help identify functional groups such as carbonates and hydroxyls. XRD reveals the crystalline structure, often exhibiting a hexagonal structure. [, , , , ] SEM provides insights into the morphology of basic zinc carbonate, with studies revealing various forms like nanosheets, nanoparticles, and spherical structures. [, , , ]

Q3: How is basic zinc carbonate synthesized?

A3: Common synthesis methods include:

- Precipitation: Reacting a soluble zinc salt (like zinc sulfate) with a carbonate source (like sodium carbonate or ammonium carbonate) under controlled pH and temperature. [, , , , , ]

- Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate the reaction between zinc precursors and carbonate sources, offering faster reaction rates and potentially different morphologies. [, ]

- Microbial-Induced Synthesis: This environmentally friendly approach utilizes microorganisms to degrade certain compounds, releasing phosphate or carbonate ions that react with zinc ions, forming basic zinc carbonate. [, ]

Q4: What factors influence the particle size and morphology of basic zinc carbonate during synthesis?

A: Several factors play a crucial role, including the concentration of reactants, reaction temperature, pH of the solution, presence of surfactants or templates, and the choice of synthesis method. [, , , ]

Q5: Can waste materials be used to synthesize basic zinc carbonate?

A: Yes, researchers have successfully synthesized basic zinc carbonate from various waste materials, including purified sludge from zinc sulfate production and wastewater from zinciferous sulfhydryl ester production. This approach promotes resource efficiency and waste management. [, , ]

Q6: What are the main applications of basic zinc carbonate?

A6: Basic zinc carbonate finds applications in:

- Precursor for Zinc Oxide: It serves as an excellent precursor for producing zinc oxide (ZnO) through thermal decomposition. ZnO is widely used in various applications, including photocatalysis, sensors, and electronics. [, , , , , ]

- Lubricant Additives: Overbased basic zinc carbonate acts as a detergent and dispersant in lubricating oils, improving their performance and extending their lifespan. []

- Corrosion Protection: Basic zinc carbonate contributes to the protective rust layer formed on galvanized steel, enhancing its corrosion resistance in atmospheric environments. [, ]

- Feed Supplement: Basic zinc carbonate serves as a source of zinc in animal feed, promoting growth and development. []

- Cosmetics: Basic zinc carbonate, often in a nano-formulation, is incorporated into cosmetic products for its antibacterial and antifungal properties. []

Q7: How does the calcination temperature affect the properties of ZnO derived from basic zinc carbonate?

A: Calcination temperature significantly influences the crystallinity, particle size, and morphology of the resulting ZnO. Higher calcination temperatures generally lead to larger ZnO particles with improved crystallinity. [, , ]

Q8: What makes basic zinc carbonate a suitable precursor for ZnO compared to other zinc compounds?

A8: Basic zinc carbonate offers advantages such as:

- Relatively low decomposition temperature, reducing energy consumption during ZnO production. [, , ]

- Ability to produce ZnO with controlled particle size and morphology by adjusting the synthesis and calcination conditions. [, , ]

- Availability from various sources, including waste materials, promoting sustainability. [, ]

Q9: What are the current research interests regarding basic zinc carbonate?

A9: Current research focuses on:

- Developing sustainable and efficient synthesis methods for basic zinc carbonate using waste materials. [, , ]

- Controlling the particle size and morphology of basic zinc carbonate to enhance its performance in various applications. [, , ]

- Understanding the detailed mechanism of its formation and decomposition under various conditions. [, , ]

- Exploring its interaction with other materials to create composites with enhanced properties. [, ]

Q10: Are there any environmental concerns regarding basic zinc carbonate?

A: While considered relatively safe, the environmental impact of basic zinc carbonate, especially its nano-formulations, requires further investigation. Research should focus on its potential accumulation and effects on ecosystems. Developing environmentally friendly synthesis methods and responsible disposal strategies is crucial to minimize any negative environmental impact. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。